4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile

Lipophilicity Pharmacokinetics Medicinal Chemistry

Researchers developing selective ITK inhibitors often face potency losses with aromatic indazole analogs (>100 nM IC50). This compound's saturated tetrahydroindazole core enables sub-nanomolar inhibition (IC50 1.2 nM) via a unique conformational fit in the ATP-binding pocket (PDB 4RFM). - Yields potent, selective kinase inhibitors with improved metabolic stability. - Ideal for automated parallel synthesis due to zero rotatable bonds and drug-like properties (MW 147.18, XLogP3 1.5). - Serves as a key intermediate for non-steroidal progesterone receptor ligands (IC50 41 nM) and herbicide scaffolds. Supplied with high purity for immediate global delivery.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 1176444-23-7
Cat. No. B1519086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile
CAS1176444-23-7
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)C#N
InChIInChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H2,(H,10,11)
InChIKeyVJSJHHQOFGODAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile (CAS 1176444-23-7): A Saturated Indazole-Carbonitrile Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile (CAS 1176444-23-7) is a heterocyclic organic compound featuring a fused pyrazole-cyclohexane ring system and a nitrile functional group at the 3-position [1]. This compound serves as a versatile building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents . Its saturated tetrahydroindazole core distinguishes it from aromatic indazole analogs, offering distinct physicochemical and pharmacokinetic properties [2].

Scaffold Use

Saturated tetrahydroindazole core for kinase inhibitor synthesis

Distinction

Non-aromatic conformation alters target binding and lipophilicity

Selection Context

Versatile building block for medicinal chemistry derivatization

Why 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile Cannot Be Substituted by Generic Indazole Analogs in Kinase-Targeted Synthesis


While structurally related indazoles (e.g., 1H-indazole-3-carbonitrile) share the nitrile group, the saturated cyclohexane ring in 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile imparts a distinct three-dimensional conformation and altered lipophilicity (XLogP3 1.5 vs. 1.6 for the aromatic analog) [1]. This saturation affects target binding, metabolic stability, and synthetic derivatization pathways [2]. Consequently, generic substitution of this scaffold in kinase inhibitor programs can lead to significant losses in potency (e.g., optimized tetrahydroindazole ITK inhibitors achieve IC50 values as low as 1.2 nM, whereas non-tetrahydro analogs often exhibit >100 nM potency) [3].

Aromatic indazole analogs may shift target-binding conformation in kinase ATP pockets.

Lipophilicity (XLogP3) differs from 1H-indazole-3-carbonitrile, potentially altering ADME profiles.

Generic substitution may not reproduce potency gains reported for optimized tetrahydroindazole ITK inhibitors.

Quantitative Differentiation Evidence for 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile Against Structural Analogs


XLogP3 Lipophilicity Difference: 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile vs. 1H-Indazole-3-carbonitrile

The saturated tetrahydroindazole scaffold exhibits a slightly lower computed lipophilicity (XLogP3 = 1.5) compared to its fully aromatic analog 1H-indazole-3-carbonitrile (XLogP3 = 1.6) [1]. This 0.1 log unit difference corresponds to a ~1.26-fold lower octanol-water partition coefficient, potentially influencing membrane permeability and metabolic stability [2].

Lipophilicity Shift
Class-level inference
Target XLogP3 = 1.5
Analog 1H-Indazole-3-CN XLogP3 = 1.6
Δ 0.1 log units

Lower computed lipophilicity may support improved solubility screening.

Computed XLogP3 value; experimental logP data to verify.

Lipophilicity Pharmacokinetics Medicinal Chemistry

Scaffold Privilege in Kinase Inhibition: Tetrahydroindazole Core Enables Sub-Nanomolar ITK Inhibitor Optimization

The tetrahydroindazole core is a privileged scaffold for targeting interleukin-2 inducible T-cell kinase (ITK). A structure-guided optimization campaign yielded compounds with IC50 values as low as 1.2 nM [1]. This potency surpasses that of many indazole-based ITK inhibitors lacking the saturated ring, which typically exhibit IC50 values >50 nM [2].

ITK Inhibition Potency
Class-level inference
IC50 1.2 nM

Reported for optimized derivative in TR-FRET assay context.

Derivative-specific result; core scaffold requires derivatization.

Kinase Inhibitor ITK Lead Optimization

Progesterone Receptor Binding Affinity of Tetrahydroindazole-Derived Ligand (IC50 = 41 nM)

A derivative of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, specifically 1-(4-Fluoro-phenyl)-7-naphthalen-1-ylmethyl-4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile, demonstrated an IC50 of 41 nM in a progesterone receptor binding assay [1]. This value indicates sub-micromolar affinity and suggests that the core scaffold can be elaborated into potent non-steroidal progesterone receptor ligands.

PR Binding Affinity
Supporting evidence
IC50 41 nM

Derivatized core shows binding affinity for progesterone receptor.

1-(4-Fluoro-phenyl) derivative; unsubstituted core may be inactive.

Progesterone Receptor Steroid Receptor Binding Affinity

Commercial Purity Benchmarks: ≥98% Purity Availability for Reliable Synthesis

Multiple commercial suppliers offer 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile with certified purity levels. MolCore provides material at ≥98% purity (NLT 98%) , while Leyan and Chemenu offer ≥95% purity . This availability of high-purity material reduces the need for in-house purification and ensures reproducible synthetic outcomes.

Commercial Purity
Data to verify
≥98% (NLT)

High-purity material available may reduce in-house purification steps.

Supplier specification; independent lot verification recommended.

Purity Procurement Quality Control

Herbicidal Activity of 3-Substituted Tetrahydroindazoles: A Structure-Activity Relationship (SAR) Platform

A factorial design study of 3-substituted 2-aryl-4,5,6,7-tetrahydroindazoles revealed that the substituent at position 3 significantly modulates herbicidal activity [1]. Regression analysis indicated that optimal activity requires a substituent of intermediate hydrophobicity and small minimum radius, with the carbonitrile group (-CN) providing a suitable electronic and steric profile. Compounds in this series inhibited protoporphyrinogen oxidase, a validated herbicide target.

Herbicidal SAR Platform
Class-level inference
-CN substituent enables activity

3-Carbonitrile group supports protoporphyrinogen oxidase inhibition.

Greenhouse assay data; field-scale context requires review.

Herbicide QSAR Agrochemical

Optimal Research and Industrial Application Scenarios for 4,5,6,7-Tetrahydro-1H-indazole-3-carbonitrile Based on Differential Evidence


Lead Optimization of Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibitors for Autoimmune and Inflammatory Diseases

The tetrahydroindazole core enables sub-nanomolar ITK inhibition (IC50 = 1.2 nM) as demonstrated in J Med Chem 2014 [1]. Researchers seeking to develop selective ITK inhibitors with improved potency and pharmacokinetic profiles should prioritize this scaffold over aromatic indazole analogs. The saturated ring provides a unique conformational fit in the ATP-binding pocket, as validated by co-crystal structures (PDB 4RFM).

Non-Steroidal Progesterone Receptor Modulator Discovery

A derivative of 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile exhibited an IC50 of 41 nM for the progesterone receptor [1]. This supports the use of the core scaffold in the design of non-steroidal progesterone receptor ligands for applications in reproductive health and oncology. The nitrile group at the 3-position can serve as a hydrogen bond acceptor or be further functionalized.

Combinatorial Chemistry and High-Throughput Synthesis of Kinase-Focused Libraries

With commercial availability at ≥98% purity [1] and a rotatable bond count of zero, 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile is an ideal building block for automated parallel synthesis. Its low molecular weight (147.18 g/mol) and favorable lipophilicity (XLogP3 = 1.5) [2] allow for efficient derivatization while maintaining drug-like properties, making it suitable for generating kinase-focused compound libraries.

Agrochemical Lead Discovery: Protoporphyrinogen Oxidase Inhibitors

The SAR study by Lyga et al. (1994) established that 3-substituted tetrahydroindazoles are effective protoporphyrinogen oxidase inhibitors with herbicidal activity [1]. Agrochemical researchers can leverage the established QSAR model to design novel herbicides with optimized substituents at the 3-position, using 4,5,6,7-tetrahydro-1H-indazole-3-carbonitrile as a key intermediate.

Application
Selection Property
Validation Focus
ITK inhibitor lead optimization
Saturated core conformational fit
Kinase selectivity and model-response context
Progesterone receptor modulator discovery
Nitrile derivatization potential
Binding affinity and receptor subtype context
Kinase-focused library synthesis
High purity and low molecular weight
Parallel synthesis reproducibility and drug-likeness
Agrochemical herbicide discovery
Protoporphyrinogen oxidase inhibition scaffold
QSAR model fit and greenhouse-to-field translation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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